6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Overview
Description
6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyridine ring fused with an oxazine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the hydroxymethyl group at the 6-position and the oxazinone structure contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base to form the intermediate, which then undergoes cyclization to yield the desired oxazinone compound. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazinone ring can be reduced to form a dihydro derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-carboxy-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one.
Reduction: Formation of 6-(hydroxymethyl)-2,3-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The hydroxymethyl group and the oxazinone ring play crucial roles in its binding affinity and specificity. The compound may also interact with cellular pathways, modulating biological processes such as inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks the hydroxymethyl group, which affects its reactivity and applications.
6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one:
6-(Aminomethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Features an aminomethyl group, which can alter its biological activity and chemical reactivity.
Uniqueness
6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of the hydroxymethyl group, which enhances its solubility and reactivity compared to its analogs. This functional group also provides additional sites for chemical modification, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-(hydroxymethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-3-5-1-2-6-8(9-5)10-7(12)4-13-6/h1-2,11H,3-4H2,(H,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDQNVRPXBMZPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=N2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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